7-(4-chlorobenzyl)-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-(4-chlorobenzyl)-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a chlorobenzyl group, an isobutylamino group, and a purine core. It has been studied for its potential biological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-chlorobenzyl)-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple stepsThe reaction conditions often require the use of polar aprotic solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
7-(4-chlorobenzyl)-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
7-(4-chlorobenzyl)-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has been extensively studied for its applications in various fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(4-chlorobenzyl)-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 7-(4-bromobenzyl)-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- 7-(4-fluorobenzyl)-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- 7-(4-methylbenzyl)-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Uniqueness
The uniqueness of 7-(4-chlorobenzyl)-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the chlorobenzyl group, in particular, can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-(2-methylpropylamino)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O2/c1-11(2)9-20-17-21-15-14(16(25)23(4)18(26)22(15)3)24(17)10-12-5-7-13(19)8-6-12/h5-8,11H,9-10H2,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBZCPKZYHFYGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC2=C(N1CC3=CC=C(C=C3)Cl)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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